Defined (3R)-Absolute Configuration vs. Commercial Racemic and Isomeric Mixtures
The absolute configuration of (-)-geranyllinalool has been unequivocally established as (3R,6E,10E) through enantioselective total synthesis [1]. The (3R)-(-)-enantiomer and (3S)-(+)-enantiomer were synthesized independently in 7 steps from citramalic acid enantiomers and geranyl bromide, enabling definitive stereochemical assignment [1]. In contrast, commercial geranyllinalool supplied under CAS 1113-21-9 or 68931-30-6 is typically specified only as a 'mixture of isomers' with purity ≥90% GC (total of isomer) and no defined enantiomeric ratio [2].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | Single defined enantiomer: (3R,6E,10E) absolute configuration; 1 defined stereocenter |
| Comparator Or Baseline | Racemic or isomeric mixture: (E,E)-geranyllinalool; unspecified enantiomeric ratio; undefined stereochemical composition at C3 |
| Quantified Difference | Target compound is a single stereoisomer; comparator is an undefined mixture with variable batch composition |
| Conditions | Synthetic stereochemical determination via X-ray crystallography of intermediates and chiral synthesis |
Why This Matters
For chirality-sensitive assays including enzyme kinetics, receptor binding studies, and stereospecific biosynthetic pathway elucidation, only the defined (3R)-enantiomer provides reproducible and interpretable results.
- [1] Svatoš A, Urbanová K, Valterová I. The first synthesis of geranyllinalool enantiomers. Collect Czech Chem Commun. 2002;67(1):83-90. doi:10.1135/cccc20020083 View Source
- [2] TCI Europe. Geranyl-linalool (mixture of isomers). Product No. G0221. Purity: >90.0%(GC) total of isomer. View Source
